Hydroxyespintanol
Description
Hydroxyespintanol is a naturally occurring phenolic compound first isolated from Uvaria scheffleri, a plant species native to tropical regions. It was identified alongside schefflerichalcone, a chalcone derivative, in a 2010 study by Ichimaru et al. .
Properties
Molecular Formula |
C12H18O4 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
6-(hydroxymethyl)-2,4-dimethoxy-3-propan-2-ylphenol |
InChI |
InChI=1S/C12H18O4/c1-7(2)10-9(15-3)5-8(6-13)11(14)12(10)16-4/h5,7,13-14H,6H2,1-4H3 |
InChI Key |
HRCWOXUPPIISQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1OC)O)CO)OC |
Synonyms |
6-hydroxymethyl-3-isopropyl-2, 4-dimethoxyphenol hydroxyespintanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydroxyespintanol belongs to a broader class of plant-derived phenolic compounds, which include chalcones, neoflavonoids, and coumarins. Below is a comparative analysis of its structural and functional attributes relative to analogous compounds:
Table 1: Comparative Analysis of this compound and Structurally/Functionally Related Compounds
Structural and Functional Insights
- Chalcones (e.g., Schefflerichalcone): Chalcones feature α,β-unsaturated ketone systems, conferring antioxidant and anti-inflammatory properties. This compound’s co-isolation with schefflerichalcone suggests shared biosynthetic origins but distinct functional groups (e.g., hydroxylation patterns) that may alter reactivity .
- Carotenoids (e.g., Astaxanthin): Unlike this compound’s phenolic structure, astaxanthin’s conjugated polyene chain enables potent free radical scavenging.
- Coumarins (e.g., Desmosdumotin C): Coumarins exhibit planar structures with lactone rings, enhancing their affinity for enzymatic targets. This compound’s non-planar, hydroxylated structure may limit similar interactions but could improve solubility .
- Neoflavonoids: These compounds, such as those from Nepalese propolis, share phenolic roots but differ in oxygenation and cyclization patterns.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
